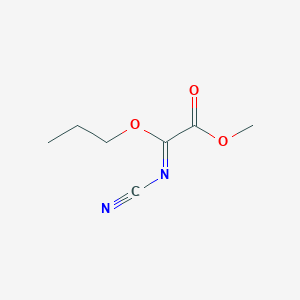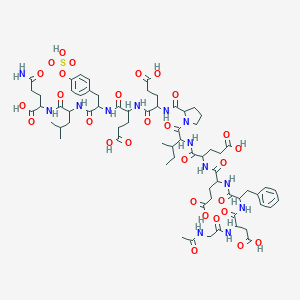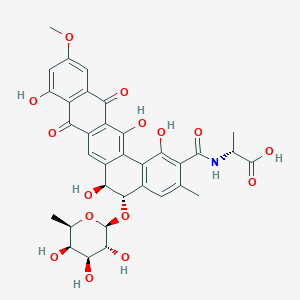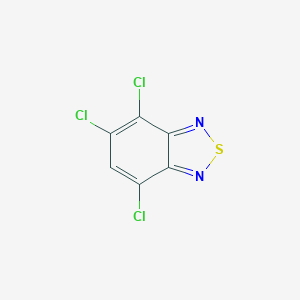
(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine
Overview
Description
(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is a chiral azido compound that features a pyrrolidine ring substituted with azido groups at the 3 and 4 positions and a phenylmethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine typically involves the azidation of a suitable precursor. One common method is the reaction of (3R,4R)-3,4-dihydroxy-1-(phenylmethyl)pyrrolidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The azido groups in this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium azide (NaN3): Used for azidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction of azido groups to amines.
Copper(I) catalysts: Used in cycloaddition reactions to form triazoles.
Major Products:
Substituted pyrrolidines: Formed through nucleophilic substitution.
Amines: Formed through reduction of azido groups.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Chemistry: (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound can be used to study the effects of azido groups on biological systems and to develop azido-containing probes for bioorthogonal chemistry.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles, which can then interact with biological targets or be used in further synthetic applications.
Molecular Targets and Pathways:
Azido groups: React with nucleophiles or undergo reduction.
Triazoles: Formed from cycloaddition reactions can interact with biological targets or be used in click chemistry applications.
Comparison with Similar Compounds
(3R,4R)-3,4-Dihydroxy-1-(phenylmethyl)pyrrolidine: A precursor to the azido compound.
(3R,4R)-3,4-Diazido-1-benzylpyrrolidine: A similar compound with a benzyl group instead of a phenylmethyl group.
Uniqueness: (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is unique due to its specific substitution pattern and chirality, which can impart distinct reactivity and selectivity in chemical reactions compared to other azido compounds.
Properties
IUPAC Name |
(3R,4R)-3,4-diazido-1-benzylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTPNWLLDKCASW-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)






